

physicochemical characteristics of 4-Amino-4'-iodobiphenyl

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Compound of Interest

Compound Name: 4-Amino-4'-iodobiphenyl

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An In-depth Technical Guide to 4-Amino-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, analytical methodologies, and synthetic applications of **4-Amino-4'-iodobiphenyl** (CAS No. 7285-77-0). This biphenyl derivative is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.

Core Physicochemical Characteristics

4-Amino-4'-iodobiphenyl, also known by its IUPAC name 4-(4-iodophenyl)aniline, is an aromatic amine containing a biphenyl scaffold functionalized with an amino group and an iodine atom at the 4 and 4' positions, respectively.^[1] This structure imparts specific reactivity and properties that are leveraged in various synthetic applications. While extensive experimental data is not widely published, a summary of its known and computed properties is presented below.

Table 1: Physicochemical Properties of **4-Amino-4'-iodobiphenyl**

Property	Value	Source
IUPAC Name	4-(4-iodophenyl)aniline	[1]
CAS Number	7285-77-0	[1]
Molecular Formula	C ₁₂ H ₁₀ IN	[1]
Molecular Weight	295.12 g/mol	[1]
Exact Mass	294.98580 Da (Computed)	[1]
pKa (Conjugate Acid)	4.35 (Reference value for 4-Aminobiphenyl)	[2]
Solubility	Soluble in Dichloromethane, DMSO, Methanol (Reference for 4-Aminobiphenyl)	

Note: Some experimental values, such as pKa and solubility, are referenced from the parent compound 4-Aminobiphenyl due to the limited availability of specific data for the iodinated derivative. These values provide a reasonable estimate of its chemical behavior.

Experimental Protocols & Methodologies

The analysis and synthesis of **4-Amino-4'-iodobiphenyl** involve standard organic chemistry techniques. Its structure, featuring a primary amine and an aryl iodide, makes it suitable for a range of analytical methods and a versatile substrate for cross-coupling reactions.

While a specific, detailed protocol for **4-Amino-4'-iodobiphenyl** is not readily available in the provided search results, a common synthetic route would involve the reduction of the corresponding nitro compound, 4-iodo-4'-nitrobiphenyl. This transformation is a standard procedure in organic synthesis.

A plausible synthetic pathway involves:

- Nitration of 4-iodobiphenyl: Reaction of 4-iodobiphenyl with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 4' position of the unsubstituted phenyl ring.

- Reduction of 4-iodo-4'-nitrobiphenyl: The resulting nitro compound is then reduced to the primary amine. Common reducing agents for this transformation include tin(II) chloride (SnCl_2) in hydrochloric acid, catalytic hydrogenation (H_2 gas with a palladium, platinum, or nickel catalyst), or iron powder in acidic medium.

HPLC is a primary technique for assessing the purity and quantifying **4-Amino-4'-iodobiphenyl**. A typical reversed-phase HPLC (RP-HPLC) method can be developed based on protocols for similar aromatic amines.

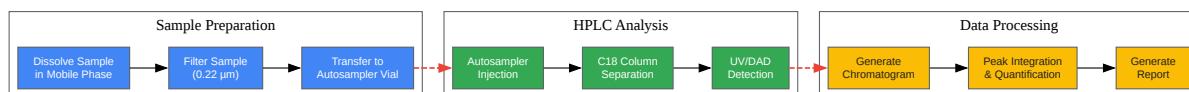
Objective: To separate and quantify **4-Amino-4'-iodobiphenyl** from reaction mixtures or for quality control.

Methodology:

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) is generally effective for separating aromatic compounds. For halogenated aromatics, phenyl-based columns (e.g., Phenyl-Hexyl) can also offer alternative selectivity through pi-pi interactions.
[3]
- Mobile Phase: A gradient elution is typically employed to ensure good resolution.
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier helps to protonate the amine, reducing peak tailing from interactions with free silanol groups on the silica support.
 - Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
- Gradient Program: A typical gradient might run from 10% B to 95% B over 15-20 minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific sample matrix.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40 °C to ensure reproducible retention times.

- Detection: UV detection at a wavelength of 254 nm or 280 nm, where biphenyl systems typically exhibit strong absorbance.[4]
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of methanol and water, and filtered through a 0.22 μ m syringe filter before injection.

The following diagram illustrates a generalized workflow for the HPLC analysis of a synthetic compound like **4-Amino-4'-iodobiphenyl**.



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Generalized workflow for HPLC analysis.

Applications in Research and Drug Development

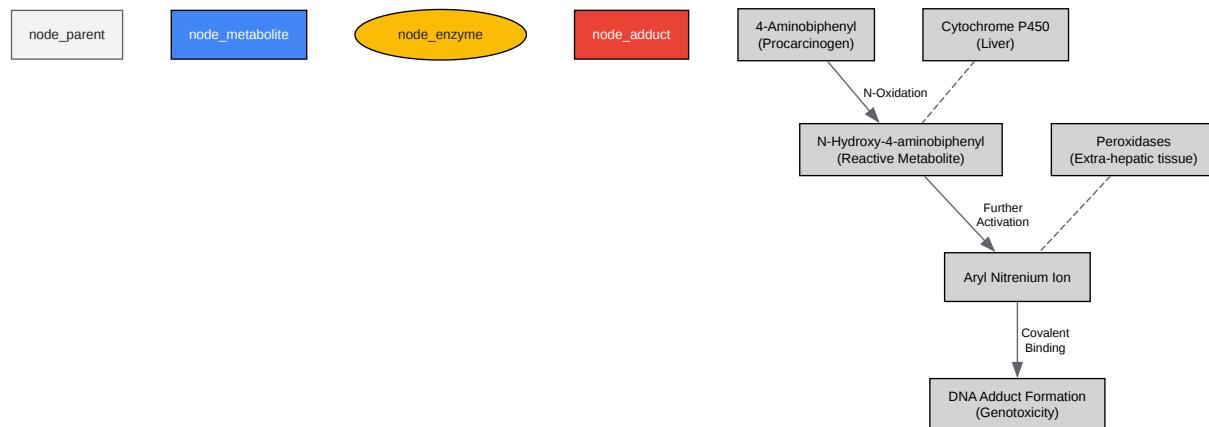
The primary utility of **4-Amino-4'-iodobiphenyl** in a research context is as a versatile building block for synthesizing more complex molecules. Its two distinct functional groups—the nucleophilic amine and the electrophilic aryl iodide—can be manipulated selectively in subsequent reactions.

- Aryl Iodide Moiety: The carbon-iodine bond is highly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new aryl, alkyl, alkynyl, or amino substituents at the 4'-position, enabling the construction of diverse molecular scaffolds.
- Amino Group Moiety: The primary amine can undergo a wide range of chemical transformations, including acylation to form amides, alkylation, diazotization to form diazonium salts (which are themselves versatile intermediates), and reductive amination.

This dual functionality makes **4-Amino-4'-iodobiphenyl** a valuable precursor for creating libraries of compounds in drug discovery programs, where systematic structural modifications are required to optimize biological activity and pharmacokinetic properties.

While no specific signaling pathways involving **4-Amino-4'-iodobiphenyl** are documented, its structural relative, 4-Aminobiphenyl, is a well-known procarcinogen. The metabolic activation pathway of 4-Aminobiphenyl offers insight into how such compounds can interact with biological systems. This process involves hepatic N-oxidation by cytochrome P450 enzymes, followed by further transformations that lead to the formation of DNA adducts, a key step in chemical carcinogenesis.^{[2][5]} This knowledge is critical for toxicological assessment during the development of any new drug candidate derived from this scaffold.

The diagram below outlines the simplified metabolic activation pathway of the related compound 4-Aminobiphenyl, which is a critical consideration for any derivative.



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Metabolic activation of 4-Aminobiphenyl.

Safety and Handling

Based on GHS classifications provided to the European Chemicals Agency (ECHA), **4-Amino-4'-iodobiphenyl** is considered hazardous.^[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

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